1,2-Di-tert-butyl-3-pivaloylcyclopropene
Description
Structure
3D Structure
Properties
CAS No. |
35606-06-5 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
InChI Key |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Di Tert Butyl 3 Pivaloylcyclopropene and Architecturally Similar Highly Substituted Cyclopropenes
Historically Significant Synthetic Pathways to Cyclopropenes
The construction of the strained cyclopropene (B1174273) ring has been a subject of extensive research, leading to the development of several foundational synthetic methods.
Carbene and Carbenoid Additions to Alkynes
A primary method for synthesizing the cyclopropene core involves the addition of a carbene or a carbenoid to an alkyne. A carbene, a neutral molecule with a divalent carbon atom possessing only six valence electrons, is highly reactive and electrophilic. openstax.org This intermediate can be generated in situ and reacts with the nucleophilic π-bond of an alkyne in a single concerted step to form a cyclopropene. openstax.org
Common methods for carbene generation include:
From Haloforms: Treatment of a haloform, such as chloroform (B151607) (CHCl₃), with a strong base like potassium hydroxide (B78521) results in deprotonation and subsequent elimination of a halide ion to yield a dihalocarbene (e.g., :CCl₂). openstax.orgyoutube.com
From Diazo Compounds: Photolytic or thermal decomposition of diazo compounds, like diazomethane (B1218177) (CH₂N₂), expels stable nitrogen gas to produce a carbene. libretexts.orgmasterorganicchemistry.com
Due to the high reactivity and often low selectivity of free carbenes, related reagents known as carbenoids are frequently employed. libretexts.org The Simmons-Smith reaction, for instance, utilizes (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. youtube.com This carbenoid delivers a methylene (B1212753) (CH₂) group to an alkyne with greater control and stereospecificity. The addition of carbenes and carbenoids to the alkyne π-system is stereospecific, meaning the stereochemistry of the substituents on the resulting cyclopropene is preserved from the starting alkyne. libretexts.orgmasterorganicchemistry.com
Metal-Catalyzed Cyclopropenation Strategies
Transition metal-catalyzed reactions represent one of the most effective and versatile strategies for the stereoselective synthesis of cyclopropenes. wiley-vch.de This approach typically involves the reaction of a diazo compound with an alkyne in the presence of a metal catalyst, which generates a metal carbene intermediate. These intermediates are more stable and selective than free carbenes, allowing for highly controlled cyclopropenation reactions.
A variety of metal catalysts have been developed for this purpose, with rhodium and copper complexes being particularly prominent. Chiral catalysts have also been successfully employed to achieve enantioselective cyclopropenation, producing optically active cyclopropene derivatives. wiley-vch.de
| Catalyst Type | Common Precursors | Key Features |
| Rhodium(II) Catalysts | Rh₂(OAc)₄, Chiral Rh(II) carboxamidates | Highly efficient for decomposition of diazo compounds; allows for high stereocontrol. |
| Copper(I) Catalysts | Cu(I) triflate, Cu(I) acetylacetonate | Cost-effective; widely used in both academic and industrial settings. |
| Gold(I)/Silver(I) Catalysts | AuCl(PPh₃)/AgSbF₆, AgOTf | Effective for the cyclopropenation of internal alkynes with donor/acceptor carbenoids. |
This method has proven to be a powerful tool for constructing complex and highly functionalized cyclopropene rings under mild reaction conditions.
Specific Synthesis Routes for 1,2-Di-tert-butyl-3-pivaloylcyclopropene
The synthesis of a molecule as sterically encumbered as this compound requires specialized approaches that can overcome the significant steric barriers. While a direct, documented synthesis for this exact compound is not readily found in general literature, several advanced methodologies are applicable to architecturally similar, highly substituted cyclopropenes.
Rearrangements from Precursors (e.g., Cyclobutene (B1205218) Derivatives)
Rearrangement reactions provide a powerful pathway to strained ring systems by reconfiguring the carbon skeleton of a more accessible precursor. The Favorskii rearrangement, for example, involves the base-catalyzed rearrangement of α-halo ketones, typically proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.comscienceinfo.com This intermediate is then opened by a nucleophile. wikipedia.orgadichemistry.com While traditionally used for ring contraction in cyclic ketones or for synthesizing carboxylic acid derivatives from acyclic ketones, analogous logic can be applied to the synthesis of strained rings. wikipedia.orgddugu.ac.in A strategy for a highly substituted cyclopropene could involve the formation of a substituted cyclobutene or cyclobutenone precursor, followed by a photochemical or chemically induced rearrangement to contract the ring and form the desired cyclopropene core. Cyclopropenes themselves have been noted as participants in Favorskii-type ring-opening reactions. wiley-vch.de
Oxidation-Based Transformations
Oxidation reactions can be strategically employed in the synthesis of cyclopropenes, often by transforming a precursor molecule into the final target. A plausible route involves the oxidation of a corresponding cyclopropenylcarbinol (an alcohol attached to a cyclopropene ring). The strained double bond of cyclopropenylcarbinols can undergo facile oxidation to yield various unsaturated carbonyl derivatives. acs.orgnih.govacs.org For the synthesis of this compound, one could envision a precursor such as 1,2-di-tert-butyl-3-(1-hydroxy-2,2-dimethylpropyl)cyclopropene. Subsequent oxidation of the secondary alcohol functionality would yield the target pivaloyl ketone group. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid-based reagents or milder options like pyridinium (B92312) chlorochromate (PCC) for sensitive substrates. youtube.com
Considerations of Steric Hindrance from tert-Butyl Groups in Synthetic Design
The defining structural feature of this compound is the immense steric congestion around the three-membered ring. The molecule features three tert-butyl groups (two directly on the ring and one within the pivaloyl substituent), which profoundly influence its synthesis and stability.
Synthetic Challenges:
Reagent Accessibility: The bulky tert-butyl groups shield the reactive centers of precursor molecules. For instance, in a carbene addition approach, the di-tert-butylacetylene alkyne would present a sterically hindered face, making the approach of even a small carbene difficult and likely requiring harsh reaction conditions. wikipedia.org
Intermediate Stability: Steric strain can destabilize transition states and intermediates, increasing the activation energy of desired reaction steps.
Reaction Selectivity: The steric bulk can dictate the regioselectivity and stereoselectivity of a reaction. For example, in the Simmons-Smith reaction, cyclopropanation typically occurs on the less hindered face of a double bond. wikipedia.org In the context of highly hindered substrates, this effect would be extremely pronounced. acs.org
Structural Implications:
Bond Strain: The presence of bulky substituents on the already strained cyclopropene ring can lead to unusual bond lengths and angles as the molecule distorts to minimize steric repulsion.
Stability: While cyclopropenes are inherently unstable due to high ring strain, bulky groups like tert-butyl can paradoxically provide kinetic stability by sterically protecting the reactive double bond from external reagents, thereby increasing the compound's isolable lifetime. wiley-vch.de
Overcoming these steric challenges often requires carefully tailored synthetic strategies, potentially involving intramolecular reactions, high-temperature conditions, or photochemical methods to access the highly constrained target structure. wiley-vch.de
Exploration of Alternative and Emerging Synthetic Approaches for Hindered Cyclopropenes
Asymmetric Synthesis of Chiral Cyclopropene Derivatives
The catalytic asymmetric synthesis of chiral cyclopropenes is a significant area of research, as these compounds are valuable building blocks in organic synthesis. Rhodium-catalyzed reactions have emerged as a particularly effective strategy for achieving high enantioselectivity in the formation of cyclopropene rings.
One of the primary methods for the asymmetric synthesis of cyclopropenes involves the reaction of a diazo compound with an alkyne, catalyzed by a chiral rhodium(II) complex. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand attached to the rhodium catalyst. For the synthesis of sterically demanding cyclopropenes, the choice of both the catalyst and the diazo reagent is critical.
Dirhodium tetracarboxylate catalysts are frequently employed for enantioselective cyclopropanation. emory.edu The use of donor/acceptor carbene precursors in these reactions allows for predictable and controllable generation of strained rings with excellent yield and stereoselectivity. emory.edu For instance, rhodium(II)-catalyzed cyclopropanation of alkenes, alkynes, and allenes with diacceptor diazo compounds has been reported to be a mild and highly stereoselective method. emory.edu
| Catalyst/Ligand | Substrate 1 (Alkyne) | Substrate 2 (Diazo Compound) | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-PTAD)₄ | Pyrroles | Methyl 2-(siloxy)vinyldiazoacetate | High | nih.gov |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Substituted aryldiazoacetates | Up to 98% | rsc.org |
Note: This table presents examples of rhodium-catalyzed asymmetric synthesis of related cyclic compounds to illustrate the methodology's potential for hindered cyclopropenes.
Novel Organometallic Reagent Mediated Syntheses
Organometallic reagents offer a powerful tool for the synthesis of highly substituted and sterically hindered cyclopropenes. These methods often involve the addition of an organometallic species to a pre-existing cyclopropene core or the use of organometallic catalysts to facilitate the cyclopropenation of highly substituted alkynes.
Carbometalation Reactions:
A significant advancement in the synthesis of polysubstituted cyclopropanes, which can be precursors to cyclopropenes, is the carbometalation of cyclopropenes. This reaction involves the addition of an organometallic reagent across the double bond of a cyclopropene. The resulting cyclopropyl-metal intermediate can be trapped with an electrophile, leading to the formation of highly substituted cyclopropanes with excellent regio- and diastereoselectivity.
While direct synthesis of this compound via this method is not explicitly documented, the carbometalation of less substituted cyclopropenes provides a proof of concept for the construction of highly functionalized three-membered rings. For example, the enantioselective, facially selective carbomagnesation of cyclopropenes has been reported.
Rhodium-Catalyzed Arylation:
A notable development is the asymmetric rhodium-catalyzed arylation of achiral cyclopropene derivatives with aryl boronic acids. This method provides access to highly diastereo- and enantiomerically enriched arylcyclopropanes. The use of specific chiral ligands, such as (R,S)-Josiphos, is crucial for achieving high levels of stereocontrol. nih.gov This approach demonstrates the potential for introducing bulky substituents onto a cyclopropene ring with high stereochemical control.
The following table provides examples of organometallic-mediated syntheses of substituted cyclopropane (B1198618) derivatives, which are closely related to the target cyclopropenes.
| Organometallic Reagent/Catalyst | Substrate | Product Type | Key Features | Reference |
| Grignard Reagents / Copper Catalyst | Cyclopropenes | Substituted Cyclopropanes | Facially selective addition | udel.edu |
| Aryl Boronic Acids / Rhodium-(R,S)-Josiphos | Achiral Cyclopropenes | Enantioenriched Arylcyclopropanes | High diastereo- and enantioselectivity | nih.gov |
Note: This table showcases organometallic approaches to highly substituted cyclopropanes, indicating the potential for synthesizing hindered cyclopropenes.
The successful application of these emerging synthetic strategies to the specific target of this compound would likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, and organometallic reagent, to overcome the significant steric hindrance imposed by the tert-butyl and pivaloyl groups.
Computational and Theoretical Investigations into the Chemical Behavior of 1,2 Di Tert Butyl 3 Pivaloylcyclopropene
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in understanding the unique electronic structure and bonding characteristics of strained ring systems like 1,2-di-tert-butyl-3-pivaloylcyclopropene. Methods such as Hartree-Fock (HF) self-consistent field (SCF) calculations, complete active space SCF (CASSCF), and coupled-cluster (CCSD(T)) theory provide deep insights into the molecular orbitals (MOs) and the nature of the covalent bonds within the molecule. mdpi.com
The geometry of this compound is significantly influenced by the inherent strain of the three-membered ring and the steric bulk of the di-tert-butyl and pivaloyl substituents. Ab initio calculations are used to determine optimized geometrical parameters, including bond lengths and angles. nih.govmdpi.com The C=C double bond within the cyclopropene (B1174273) ring is typically shorter than a standard alkene double bond, while the adjacent C-C single bonds are elongated due to ring strain. The bulky tert-butyl groups attached to the double bond and the pivaloyl group at the sp³-hybridized carbon further distort the ring geometry. Theoretical calculations can precisely quantify these structural features. mdpi.com
Analysis of the molecular orbitals reveals the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For substituted cyclopropenes, the HOMO is typically associated with the π-system of the double bond, while the LUMO is the corresponding π* anti-bonding orbital. The electron-withdrawing pivaloyl group is expected to lower the energy of these frontier orbitals, influencing the compound's behavior in pericyclic reactions and with electrophiles or nucleophiles.
Table 1: Calculated Geometrical Parameters for this compound (HF/6-31G Level)* This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1=C2 | 1.28 Å |
| Bond Length | C1-C3 | 1.52 Å |
| Bond Length | C2-C3 | 1.52 Å |
| Bond Length | C3-C(Pivaloyl) | 1.54 Å |
| Bond Angle | C1-C3-C2 | 51.5° |
| Bond Angle | C3-C1-C(t-butyl) | 148.0° |
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful and widely used methodology for investigating the mechanisms of complex organic reactions due to its favorable balance of computational cost and accuracy. chemrxiv.orgmdpi.comresearchgate.net For this compound, DFT studies are crucial for mapping out potential energy surfaces of its various transformations, such as cycloadditions, isomerizations, and ring-opening reactions. Functionals like B3LYP and M06-2X are commonly employed to model these processes. osti.govsemanticscholar.org
A key application of DFT in mechanistic studies is the location and characterization of transition state (TS) structures. osti.gov For a given reaction of this compound, such as a Diels-Alder reaction where it acts as the dienophile, DFT calculations can identify the geometry of the TS. nih.gov Frequency calculations are then performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is located, its energy relative to the reactants allows for the calculation of the activation energy (ΔE‡), which is the primary determinant of the reaction rate. nih.govdiva-portal.org The activation strain model can be used to decompose this barrier into two components: the strain energy (the energy required to distort the reactants into their TS geometries) and the interaction energy (the stabilizing interaction between the distorted reactants). nih.gov For the strained cyclopropene ring, the strain energy component is often a significant factor in its reactivity. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for the Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910) This table presents hypothetical data for illustrative purposes based on B3LYP/6-31G(d) calculations.
| Pathway | ΔE‡ (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|
| Endo Transition State | 21.5 | 0.0 |
Many reactions involving this compound can yield multiple stereoisomeric products. DFT is an effective tool for predicting and rationalizing the observed stereoselectivity by comparing the activation energies of the different diastereomeric transition states. researchgate.netlongdom.org The pathway with the lower activation energy will be kinetically favored, leading to the major product. longdom.org
In the context of a Diels-Alder reaction, for example, the dienophile can approach the diene via an endo or exo pathway. nih.gov By calculating the activation energies for both the endo and exo transition states, a prediction of the stereochemical outcome can be made. longdom.org The energy difference between these transition states, even if only a few kcal/mol, can lead to high selectivity. The origins of this selectivity can be rationalized by analyzing the TS geometries for stabilizing secondary orbital interactions or destabilizing steric clashes, which are particularly relevant given the bulky substituents on the cyclopropene ring. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While DFT calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound. mdpi.com The molecule is not static; the tert-butyl and pivaloyl groups can rotate around their connecting single bonds. These rotations are subject to steric hindrance, leading to a complex conformational landscape with multiple local energy minima. researchgate.net
Table 3: Hypothetical Relative Energies of Rotational Conformers of the Pivaloyl Group This table presents hypothetical data for illustrative purposes.
| Conformer Description | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Eclipsed (with C3-H) | 0° | 3.5 |
| Gauche | 60° | 0.8 |
| Anti-Eclipsed (with C1-C2) | 120° | 0.0 |
Analysis of Substituent Effects (Di-tert-butyl, Pivaloyl) on Reactivity and Stability
In contrast, the pivaloyl group at the C3 position is also bulky but is strongly electron-withdrawing due to the carbonyl group. This electronic effect decreases the electron density in the ring, particularly at the C3 carbon. These opposing electronic influences—donation at the double bond and withdrawal at the saturated carbon—create a unique chemical character. For instance, the electron-donating tert-butyl groups would stabilize a positive charge developing across the double bond (e.g., during electrophilic addition), while the electron-withdrawing pivaloyl group would destabilize it. DFT calculations can quantify these effects by comparing the computed properties (e.g., activation barriers, heats of formation) of the title compound with less substituted cyclopropene analogues. nih.govlongdom.org
Aromaticity and Anti-aromaticity Considerations in Cyclopropene Derivatives
The concepts of aromaticity and anti-aromaticity are central to understanding the stability of cyclic, conjugated systems. youtube.comyoutube.com According to Hückel's rule, a planar, cyclic, fully conjugated system with 4n+2 π-electrons is aromatic and unusually stable, while one with 4n π-electrons is anti-aromatic and highly unstable. youtube.com
While this compound itself is not aromatic, it can be a precursor to species where these concepts are highly relevant. For example, abstraction of a hydride from the C3 position would lead to the corresponding cyclopropenyl cation. This cation is a classic example of a Hückel aromatic system, possessing 2 π-electrons (where n=0 in the 4n+2 rule). nih.gov This aromatic stabilization makes the formation of such cations relatively favorable. Computational studies can probe the stability of this cation and the influence of the di-tert-butyl and pivaloyl groups on its structure and electron delocalization. Conversely, deprotonation at C3 would form a cyclopropenyl anion, a 4 π-electron system that is predicted to be anti-aromatic and highly unstable. youtube.com Theoretical calculations can be used to investigate the energetic feasibility of forming these ionic derivatives and to map the magnetic properties (such as nucleus-independent chemical shift, NICS) that serve as indicators of aromaticity or anti-aromaticity. nih.gov
Advanced Spectroscopic Methodologies for Mechanistic and Structural Elucidation
Application of Multidimensional NMR Spectroscopy for Complex Product Assignment and Reaction Monitoring
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of complex molecular structures and for monitoring the progress of chemical reactions in real-time. For a molecule like 1,2-Di-tert-butyl-3-pivaloylcyclopropene, with its multiple quaternary carbons and sterically shielded protons, one-dimensional NMR spectra can be insufficient for complete characterization. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond connectivity information that is crucial for piecing together the molecular framework. youtube.comnanalysis.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which in the case of reaction products derived from this compound, would be critical in identifying neighboring protons in any newly formed saturated or unsaturated systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.comcolumbia.edupressbooks.pub This is particularly useful for assigning the carbons of the tert-butyl groups to their corresponding proton signals and for identifying the methine proton of the cyclopropene (B1174273) ring and its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is arguably the most powerful tool for this system, as it allows for the connection of the pivaloyl group to the cyclopropene ring, and the tert-butyl groups to their respective olefinic carbons, through the observation of correlations between the protons of these groups and the quaternary carbons of the molecule.
In reaction monitoring, the disappearance of reactant signals and the appearance of product signals in a time-course series of NMR experiments can provide valuable kinetic and mechanistic information. For instance, in a cycloaddition reaction, the characteristic signals of the cyclopropene ring would diminish, while new signals corresponding to the resulting cycloadduct would emerge.
Table 1: Representative Multidimensional NMR Correlations for a Hypothetical Derivative of this compound
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key Correlated Carbon (¹³C) Signals (HMBC) |
| Protons of tert-butyl group 1 | Carbon of tert-butyl group 1 | Olefinic carbon 1, Quaternary carbon of tert-butyl 1 |
| Protons of tert-butyl group 2 | Carbon of tert-butyl group 2 | Olefinic carbon 2, Quaternary carbon of tert-butyl 2 |
| Protons of pivaloyl group | Carbon of pivaloyl methyls | Carbonyl carbon, Quaternary carbon of pivaloyl |
| Cyclopropene methine proton | Cyclopropene methine carbon | Olefinic carbons 1 & 2, Carbonyl carbon |
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Analysis during Transformations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. kurouskilab.com These two techniques are often complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. For this compound, vibrational spectroscopy is particularly useful for tracking changes in the key functional groups during chemical transformations.
The cyclopropene ring itself has characteristic vibrational modes, although these can be weak and fall in a crowded region of the spectrum. nih.gov More prominent are the vibrations associated with the carbonyl group of the pivaloyl moiety and the C-H vibrations of the tert-butyl groups.
Carbonyl (C=O) Stretch: The pivaloyl group will exhibit a strong C=O stretching vibration in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. The exact position of this band is sensitive to the electronic environment, and any reaction that alters the conjugation with the cyclopropene ring will cause a noticeable shift in this frequency. libretexts.org
C-H Bending and Stretching: The tert-butyl groups will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong bending vibrations around 1370 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet for the tert-butyl group).
Cyclopropene C=C Stretch: The C=C stretching vibration of the cyclopropene ring is expected to be in the region of 1800-1900 cm⁻¹, a range that is relatively free from other interfering absorptions.
During a reaction, for example, the reduction of the ketone to an alcohol, the strong C=O stretching band would disappear and be replaced by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Pivaloyl | C=O Stretch | 1680 - 1720 | Strong | Medium |
| Cyclopropene | C=C Stretch | 1800 - 1900 | Medium-Weak | Strong |
| tert-Butyl | C-H Stretch | 2850 - 3000 | Strong | Strong |
| tert-Butyl | C-H Bend (asymmetric) | ~1475 | Medium | Medium |
| tert-Butyl | C-H Bend (symmetric, doublet) | ~1390, ~1370 | Strong | Medium |
| Cyclopropane (B1198618) Ring | Ring Deformation | 900 - 1250 | Medium-Weak | Medium-Weak |
Mass Spectrometry Techniques for Intermediates Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of molecular formulas. Furthermore, the fragmentation patterns observed in mass spectra offer valuable clues about the structure of the molecule. libretexts.orgwhitman.edulibretexts.org
For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The high strain energy of the cyclopropene ring could lead to facile ring-opening upon ionization. Common fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, would also be expected. libretexts.orgyoutube.comchemistrynotmystery.com
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropene ring would result in the formation of a stable acylium ion ([ (CH₃)₃CCO ]⁺, m/z = 85) and a cyclopropenyl radical. Alternatively, cleavage of the bond between the carbonyl carbon and the tert-butyl group of the pivaloyl moiety would lead to the loss of a tert-butyl radical (•C(CH₃)₃, loss of 57 amu) and the formation of a cyclopropenyl ketone cation.
Loss of tert-Butyl Group: The bulky tert-butyl groups on the cyclopropene ring are also prone to fragmentation, leading to the loss of a tert-butyl radical (loss of 57 amu) or isobutylene (B52900) (loss of 56 amu).
Ring Opening: The strained cyclopropene ring could undergo rearrangement upon ionization, leading to more stable acyclic ions.
By analyzing the fragmentation patterns of reaction products and comparing them to that of the starting material, one can deduce the structural changes that have occurred.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
| [M - C(CH₃)₃]⁺ | Ion resulting from loss of a tert-butyl radical from the pivaloyl group or the ring. | M - 57 |
| [M - (CH₃)₃CCO]⁺ | Ion resulting from alpha-cleavage at the carbonyl group. | M - 85 |
| [(CH₃)₃CCO]⁺ | Pivaloyl cation (acylium ion). | 85 |
| [C(CH₃)₃]⁺ | tert-Butyl cation. | 57 |
X-ray Crystallography for Precise Structural Determination of Novel Derivatives and Adducts
While NMR, vibrational spectroscopy, and mass spectrometry provide a wealth of structural information, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For novel derivatives and reaction adducts of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of structure, including relative and absolute stereochemistry. acs.org
The data obtained from an X-ray crystal structure analysis includes:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, which can reveal the effects of steric strain and electronic interactions. For example, the bond lengths within the cyclopropene ring and the degree of pyramidalization at the carbonyl carbon can be accurately determined.
Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the bulky tert-butyl and pivaloyl groups.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions.
Given the steric congestion in this compound, X-ray crystallography would be particularly valuable in confirming the stereochemical outcome of reactions, for instance, in determining whether a reagent has added to the syn or anti face of the cyclopropene ring.
Table 4: Illustrative Crystallographic Data for a Hypothetical Cyclopropene Derivative
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 10.2, b = 15.5, c = 9.8 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.3, γ = 90 |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Synthetic Utility and Applications of 1,2 Di Tert Butyl 3 Pivaloylcyclopropene As a Molecular Synthon
Role as a Building Block in Complex Carbocyclic System Synthesis
The inherent ring strain of 1,2-di-tert-butyl-3-pivaloylcyclopropene makes it an excellent candidate for reactions that involve ring-opening or cycloaddition, providing access to a variety of complex carbocyclic frameworks. The sterically demanding tert-butyl groups often direct the stereochemical outcome of these transformations.
Preparation of Polysubstituted Cyclopropanes
While this compound is itself a polysubstituted cyclopropane (B1198618), its utility can be extended to the synthesis of other complex cyclopropane derivatives. The activated double bond can undergo various addition reactions. For instance, conjugate addition of nucleophiles to the α,β-unsaturated ketone system, followed by subsequent functionalization, can lead to a range of highly substituted cyclopropanes. The stereochemistry of the final products is often dictated by the bulky tert-butyl groups, which hinder attack from certain faces of the molecule, leading to high diastereoselectivity.
| Reactant | Reagent | Product Type | Potential Outcome |
| This compound | Organocuprates (R₂CuLi) | Polysubstituted cyclopropane | Stereoselective 1,4-addition of the R group |
| This compound | Grignard Reagents (RMgX) | Polysubstituted cyclopropane alcohol | 1,2-addition to the carbonyl group |
| This compound | Simmons-Smith Reagent (CH₂I₂/Zn-Cu) | Bicyclic cyclopropane derivative | Cyclopropanation of the double bond |
Formation of Bicyclic and Polycyclic Skeletons (e.g., Housanes, Cyclopentadienes, Cycloheptatrienes)
The strained double bond of cyclopropenes is a reactive dienophile and dipolarophile, making it a key precursor for various bicyclic and polycyclic systems through cycloaddition reactions.
Housanes (Bicyclo[2.1.0]pentanes): The [2+2] cycloaddition of alkenes to the cyclopropene (B1174273) double bond is a direct method for constructing the housane skeleton. Photochemical conditions are often employed to facilitate this otherwise thermally forbidden reaction. The substituents on the alkene component and the cyclopropene itself govern the regioselectivity and stereoselectivity of the cycloaddition.
Cyclopentadienes: The reaction of cyclopropenes with alkynes can lead to the formation of cyclopentadiene (B3395910) derivatives. This transformation can be mediated by transition metals, such as ruthenium, which can catalyze the cleavage of the C-C double bond of the cyclopropene and facilitate its cycloaddition with the alkyne.
Cycloheptatrienes: The Diels-Alder reaction, a [4+2] cycloaddition, between a diene and the cyclopropene double bond of this compound provides a direct route to bicyclo[4.1.0]heptene systems. Subsequent ring-opening of the cyclopropane ring within this bicyclic adduct, often promoted thermally or by a catalyst, can lead to the formation of substituted cycloheptatrienes.
| Reaction Type | Reactant | Resulting Skeleton | Key Intermediate |
| [2+2] Cycloaddition | Alkene | Housane | Photochemically excited state or biradical |
| [3+2] Cycloaddition | Alkyne (with catalyst) | Cyclopentadiene | Metallacycle |
| [4+2] Cycloaddition | Diene | Cycloheptatriene | Bicyclo[4.1.0]heptene |
Stereoselective Construction of Alkylidenecyclopropanes
The synthesis of alkylidenecyclopropanes from this compound can be envisioned through Wittig-type reactions or other olefination protocols targeting the pivaloyl group's carbonyl carbon. The steric hindrance imposed by the adjacent tert-butyl groups would play a crucial role in the E/Z selectivity of the newly formed double bond. Furthermore, the inherent chirality of certain cyclopropene precursors could be transferred to the alkylidenecyclopropane products, enabling stereoselective synthesis.
Applications in Heterocyclic Chemistry
The reactivity of this compound extends beyond carbocyclic synthesis into the realm of heterocyclic chemistry, where it can serve as a precursor to a variety of nitrogen- and oxygen-containing ring systems.
Synthesis of Spiro-Fused Heterocycles
Spiro-fused heterocycles can be synthesized from cyclopropenes through 1,3-dipolar cycloaddition reactions. For instance, the reaction of this compound with a stable azomethine ylide can produce bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org The reaction proceeds with high diastereofacial selectivity, affording the spiro-fused product in good yields. beilstein-journals.org The bulky substituents on the cyclopropene ring are instrumental in controlling the stereochemical outcome of the cycloaddition.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridazines)
The construction of nitrogen-containing heterocycles such as pyrazoles and pyridazines can be achieved through cycloaddition reactions with appropriate nitrogen-containing synthons.
Pyrazoles: The reaction of this compound with diazo compounds serves as a powerful method for pyrazole (B372694) synthesis. This [3+2] cycloaddition initially forms a bicyclic pyrazoline intermediate, which can then undergo rearrangement or elimination to yield the aromatic pyrazole ring. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on both the cyclopropene and the diazo compound.
Pyridazines: Pyridazines can be synthesized via a [4+2] cycloaddition reaction between this compound and a 1,2,4,5-tetrazine. This inverse-electron-demand Diels-Alder reaction is typically very efficient and proceeds with the extrusion of dinitrogen from the initial cycloadduct to afford the stable pyridazine (B1198779) ring. The substitution pattern of the resulting pyridazine is determined by the substituents on the starting cyclopropene and tetrazine.
| Heterocycle | Reaction Type | Reagent | Key Intermediate |
| Spiro-fused Azabicyclo[3.1.0]hexane | [3+2] Cycloaddition | Azomethine Ylide | Zwitterionic species |
| Pyrazole | [3+2] Cycloaddition | Diazo Compound | Bicyclic Pyrazoline |
| Pyridazine | [4+2] Cycloaddition | 1,2,4,5-Tetrazine | Diels-Alder Adduct |
Future Research Directions and Persistent Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly strained and sterically hindered molecules like 1,2-Di-tert-butyl-3-pivaloylcyclopropene presents significant challenges. Traditional synthetic methods may suffer from low yields, harsh reaction conditions, and the generation of substantial waste. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. chemistryjournals.net
Key areas of investigation include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. This includes the exploration of novel organometallic and enzymatic catalysts. nih.govnih.gov
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Benefits |
| Precursor Synthesis | Multi-step synthesis with protecting groups | Biocatalytic synthesis of key intermediates | Reduced waste, milder conditions |
| Cyclopropenation | Use of stoichiometric and hazardous reagents | Catalytic carbene transfer from diazo compounds | Higher efficiency, improved safety |
| Solvent Usage | Chlorinated organic solvents | Supercritical CO2 or ionic liquids | Reduced toxicity and environmental impact |
| Purification | Chromatographic separation with high solvent consumption | Crystallization or solvent-free purification methods | Minimized solvent waste |
Exploration of Unprecedented Reactivity Modes Driven by Extreme Strain
The high degree of ring strain in this compound is a primary driver of its reactivity. digitellinc.comnih.gov The release of this strain provides a strong thermodynamic driving force for reactions that lead to ring-opening or rearrangement. acs.orgresearchgate.net The bulky tert-butyl and pivaloyl groups can also influence the molecule's reactivity in unique ways, potentially leading to unprecedented chemical transformations.
Future research in this area could explore:
Strain-Release Reactions: Investigating novel ring-opening reactions initiated by light, heat, or chemical reagents to access complex molecular architectures. nih.gov
Cycloaddition Reactions: Exploring the participation of the cyclopropene (B1174273) double bond in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, which may proceed via unconventional pathways due to steric hindrance. rsc.org
Transition Metal Catalysis: Utilizing transition metal catalysts to mediate novel transformations, such as C-H activation and cross-coupling reactions, where the strained ring can act as a reactive handle. acs.org
Mechanistic Studies: Employing computational and experimental techniques to gain a deeper understanding of the mechanisms of these strain-driven reactions.
Advancements in Asymmetric Catalysis Utilizing this compound as a Substrate
The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. mdpi.com Utilizing this compound as a substrate in asymmetric catalysis presents both opportunities and significant challenges due to the steric bulk of its substituents.
Future research directions include:
Enantioselective Functionalization: Designing chiral catalysts that can differentiate between the two faces of the cyclopropene double bond to achieve enantioselective additions, oxidations, or other functionalizations. nih.govresearchgate.net
Kinetic Resolution: Developing catalytic methods for the kinetic resolution of a racemic mixture of the cyclopropene, allowing for the isolation of one enantiomer in high purity.
Novel Chiral Ligands: Synthesizing novel chiral ligands that can effectively control the stereochemical outcome of reactions despite the steric hindrance imposed by the tert-butyl and pivaloyl groups.
Catalyst-Controlled Divergent Synthesis: Exploring the use of different catalysts to control the reaction pathway, leading to the selective formation of different stereoisomers or constitutional isomers from the same starting material. acs.org
| Asymmetric Transformation | Potential Chiral Catalyst Class | Anticipated Challenge | Potential for Novelty |
| Hydrogenation | Chiral Rhodium or Iridium complexes | Steric hindrance impeding substrate-catalyst binding | Access to chiral substituted cyclopropanes |
| Epoxidation | Chiral Salen or Porphyrin complexes | Directing the oxidant to one face of the double bond | Synthesis of enantiopure cyclopropene oxides |
| Hydroboration | Chiral Rhodium or Copper complexes | Controlling regioselectivity and enantioselectivity | Formation of chiral cyclopropylboronates |
| Cycloaddition | Chiral Lewis acids | Overcoming steric repulsion in the transition state | Diastereo- and enantioselective synthesis of complex polycycles |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Studies
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the study of reactive and potentially unstable compounds like this compound. thieme-connect.deorganic-chemistry.orgnih.govyoutube.com Coupling flow chemistry with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid discovery of new reactivity.
Future integration of these technologies could involve:
Safe Generation of Intermediates: Using flow reactors to safely generate and immediately consume reactive intermediates, such as carbenes, that may be used in the synthesis of the cyclopropene. nih.gov
Rapid Reaction Optimization: Employing automated flow systems to rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and residence time, to identify optimal conditions.
In-line Analysis: Integrating analytical techniques, such as NMR and mass spectrometry, directly into the flow system for real-time reaction monitoring and optimization.
Deep Learning and AI-Driven Approaches for Reaction Prediction and Optimization
The complexity and potential for unexpected reactivity of this compound make it an ideal candidate for the application of deep learning and artificial intelligence (AI) in chemical research. ethz.chdigitellinc.comnih.govyoutube.com These computational tools can help to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways.
Future applications of AI in this area include:
Reactivity Prediction: Training machine learning models on datasets of strained ring reactions to predict the likely products of reactions involving this compound under various conditions. cmu.edu
Reaction Optimization: Using AI algorithms to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for yield, selectivity, and sustainability.
Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives.
De Novo Design: Utilizing generative models to design novel cyclopropene derivatives with specific desired properties and to predict their reactivity.
| AI/ML Application | Required Input Data | Potential Output/Benefit |
| Yield Prediction | Reactant structures, reagents, solvents, temperature, reaction time | Accurate prediction of reaction yield, reducing experimental effort |
| Selectivity Prediction | Substrate and catalyst structures, reaction conditions | Prediction of regio- and stereoselectivity, guiding catalyst and condition selection |
| Mechanism Elucidation | Computed energy profiles, experimental kinetic data | Identification of likely reaction intermediates and transition states |
| Novel Reaction Discovery | Large datasets of known reactions | Proposal of novel, synthetically plausible transformations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Di-tert-butyl-3-pivaloylcyclopropene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclopropenation of tert-butyl-substituted precursors under inert atmospheres. Key steps include using palladium-catalyzed cross-coupling or photochemical methods to stabilize the strained cyclopropene ring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on resolving tert-butyl proton splitting patterns (δ 1.2–1.4 ppm) and cyclopropene ring protons (δ 5–7 ppm). Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), light (UV-Vis irradiation), and humidity (controlled chambers). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) and cyclopropene ring integrity. Compare kinetic decay rates using Arrhenius plots to predict shelf-life. Note that steric hindrance from tert-butyl groups enhances thermal stability but may increase susceptibility to oxidative ring-opening .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Prioritize fume hood use due to potential volatile degradation products. Toxicity data for structurally related cyclopropenes (e.g., respiratory irritation) suggest implementing OSHA-approved respirators and nitrile gloves. Conduct acute exposure assessments using zebrafish embryo models (LC50 assays) as a preliminary screen for ecotoxicological risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the cyclopropene ring?
- Methodological Answer : Discrepancies in ring-opening reactions (e.g., electrophilic vs. radical pathways) may arise from solvent polarity or catalyst choice. Design controlled experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to track proton transfer mechanisms. Pair density functional theory (DFT) calculations (B3LYP/6-31G*) with in situ Raman spectroscopy to map transition states and validate intermediates .
Q. What advanced techniques characterize electronic properties of the pivaloyl group in this compound?
- Methodological Answer : Ultrafast transient absorption spectroscopy can probe charge-transfer dynamics between the pivaloyl carbonyl and cyclopropene π-system. Electrochemical analysis (cyclic voltammetry) in anhydrous acetonitrile reveals oxidation potentials linked to electron-withdrawing effects. Correlate findings with X-ray crystallography to assess bond-length alternations and conjugation effects .
Q. How do steric effects from tert-butyl groups influence supramolecular interactions?
- Methodological Answer : Use single-crystal X-ray diffraction to analyze packing motifs and identify van der Waals contacts between tert-butyl moieties. Compare with molecular dynamics simulations (AMBER force field) to quantify steric strain. Surface plasmon resonance (SPR) can measure binding affinities with host molecules (e.g., cucurbiturils), highlighting steric vs. electronic contributions .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer : Encapsulate the compound in argon-filled, amber glass vials with molecular sieves (3Å) to adsorb moisture. Test stabilizers like hindered amine light stabilizers (HALS) at 0.1–1.0 wt%. Monitor efficacy via liquid chromatography-tandem mass spectrometry (LC-MS/MS) over 6–12 months, tracking degradation markers like tert-butyl alcohol .
Data Contradiction & Reproducibility
Q. Why do computational models fail to predict experimental regioselectivity in cyclopropene reactions?
- Methodological Answer : Discrepancies often stem from neglecting solvent effects or non-covalent interactions (e.g., CH-π). Re-optimize DFT calculations with implicit solvation models (SMD) and include dispersion corrections (D3-BJ). Validate using kinetic isotopic effect (KIE) studies with deuterated analogs to isolate electronic vs. steric factors .
Q. How can researchers ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Standardize catalyst pre-treatment (e.g., palladium on carbon reduction protocols) and exclude oxygen via freeze-pump-thaw cycles. Document batch-specific impurities (e.g., residual palladium) using inductively coupled plasma mass spectrometry (ICP-MS). Share raw NMR/FID data in open-access repositories to enable cross-lab validation .
Tables for Key Data
| Property | Analytical Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 98–102°C (decomposition observed) | |
| LogP (Octanol-Water) | Shake-Flask HPLC | 4.2 ± 0.3 | |
| λmax (UV-Vis) | Spectrophotometry | 254 nm (π→π* transition) | |
| Torsional Strain Energy | DFT (B3LYP/6-31G*) | 18.7 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
